REACTION_CXSMILES
|
O=C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.[P:13]([O-:17])([O-:16])([O-:15])=[O:14].[Na+:18].[Na+].[Na+].Cl.[CH3:22][NH:23][CH:24]([CH3:33])[C:25]([C:27]1[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=1)=[O:26]>>[P:13]([O-:17])([O-:16])([O-:15])=[O:14].[Na+:18].[Na+:18].[Na+:18].[CH3:33][C@H:24]([NH:23][CH3:22])[C@@H:25]([OH:26])[C:27]1[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=1 |f:1.2.3.4,5.6,7.8.9.10|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=C[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
P(=O)([O-])([O-])[O-].[Na+].[Na+].[Na+]
|
Name
|
2-methylaminopropiophenone hydrochloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.CNC(C(=O)C1=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
30 °C
|
Type
|
CUSTOM
|
Details
|
was shaking-cultured for 48 hours at 30° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extract
|
Type
|
CUSTOM
|
Details
|
to obtain the cells, which
|
Type
|
CUSTOM
|
Details
|
were then put into a test tube
|
Type
|
ADDITION
|
Details
|
added
|
Type
|
STIRRING
|
Details
|
the mixture was shaken for 24 hours at 30° C.
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
a reaction
|
Type
|
CUSTOM
|
Details
|
so as to remove the cells
|
Reaction Time |
48 h |
Name
|
|
Type
|
product
|
Smiles
|
P(=O)([O-])([O-])[O-].[Na+].[Na+].[Na+]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MOLARITY | ||
YIELD: PERCENTYIELD | 7% |
Name
|
|
Type
|
product
|
Smiles
|
C[C@@H]([C@H](C=1C=CC=CC1)O)NC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
O=C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.[P:13]([O-:17])([O-:16])([O-:15])=[O:14].[Na+:18].[Na+].[Na+].Cl.[CH3:22][NH:23][CH:24]([CH3:33])[C:25]([C:27]1[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=1)=[O:26]>>[P:13]([O-:17])([O-:16])([O-:15])=[O:14].[Na+:18].[Na+:18].[Na+:18].[CH3:33][C@H:24]([NH:23][CH3:22])[C@@H:25]([OH:26])[C:27]1[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=1 |f:1.2.3.4,5.6,7.8.9.10|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=C[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
P(=O)([O-])([O-])[O-].[Na+].[Na+].[Na+]
|
Name
|
2-methylaminopropiophenone hydrochloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.CNC(C(=O)C1=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
30 °C
|
Type
|
CUSTOM
|
Details
|
was shaking-cultured for 48 hours at 30° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extract
|
Type
|
CUSTOM
|
Details
|
to obtain the cells, which
|
Type
|
CUSTOM
|
Details
|
were then put into a test tube
|
Type
|
ADDITION
|
Details
|
added
|
Type
|
STIRRING
|
Details
|
the mixture was shaken for 24 hours at 30° C.
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
a reaction
|
Type
|
CUSTOM
|
Details
|
so as to remove the cells
|
Reaction Time |
48 h |
Name
|
|
Type
|
product
|
Smiles
|
P(=O)([O-])([O-])[O-].[Na+].[Na+].[Na+]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MOLARITY | ||
YIELD: PERCENTYIELD | 7% |
Name
|
|
Type
|
product
|
Smiles
|
C[C@@H]([C@H](C=1C=CC=CC1)O)NC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |